6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside
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Overview
Description
6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside: is a chemical compound with the molecular formula C18H24O8 and a molecular weight of 368.38. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2 and 3 are acetylated, and the hydroxyl group at position 6 is benzylated. This compound is primarily used in biochemical research, particularly in the study of carbohydrates and lipids .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular structure of the compound and related molecules can be elucidated using techniques like NMR spectroscopy and X-ray crystallography.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside followed by selective deprotection and functionalization. The general steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups to form a fully acetylated glucopyranoside derivative.
Selective Deprotection: The acetyl groups at positions 2 and 3 are selectively removed.
Benzylation: The hydroxyl group at position 6 is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Re-acetylation: The hydroxyl groups at positions 2 and 3 are re-acetylated to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Deprotection: Using large quantities of reagents and solvents to protect and deprotect the hydroxyl groups.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deacetylated glucopyranoside derivatives.
Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex carbohydrate derivatives.
- Studied for its reactivity and functional group transformations .
Biology:
- Investigated for its potential role in glycosylation processes.
- Used in the study of carbohydrate-protein interactions .
Medicine:
- Explored for its potential use in drug delivery systems due to its carbohydrate structure.
- Studied for its potential therapeutic applications in targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Used in the formulation of biochemical assays and diagnostic kits .
Mechanism of Action
The mechanism of action of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily through its carbohydrate moiety. The compound can participate in glycosylation reactions, where it acts as a donor or acceptor of glycosyl groups. The benzyl and acetyl groups influence its reactivity and stability, allowing it to interact with various enzymes and proteins involved in carbohydrate metabolism .
Comparison with Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Methyl 2,3-di-O-benzoyl-alpha-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Uniqueness:
- The presence of both benzyl and acetyl groups in 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside provides a unique combination of reactivity and stability.
- The selective protection and deprotection steps in its synthesis allow for precise functionalization, making it a valuable intermediate in carbohydrate chemistry .
Properties
IUPAC Name |
[(2S,3S,4S,5R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O8/c1-11(19)24-16-15(21)14(10-23-9-13-7-5-4-6-8-13)26-18(22-3)17(16)25-12(2)20/h4-8,14-18,21H,9-10H2,1-3H3/t14?,15-,16+,17+,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVXPDCGHDLLIM-LUWVYCGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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